molecular formula C25H27N7O3 B3005472 (4-isopropoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920414-81-9

(4-isopropoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B3005472
CAS No.: 920414-81-9
M. Wt: 473.537
InChI Key: BRDAAOSWZFKKFP-UHFFFAOYSA-N
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Description

The compound "(4-isopropoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone" is a triazolopyrimidine derivative featuring a piperazine linker and two aromatic substituents. Its structure comprises:

  • A triazolopyrimidine core (3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl), which is a bicyclic heteroaromatic system known for its role in modulating kinase activity and other biological targets.
  • A piperazine ring substituted at the 4-position, linked to the triazolopyrimidine core.
  • A 4-isopropoxyphenyl group attached to the methanone moiety, contributing steric bulk and lipophilicity.
  • A 3-methoxyphenyl substituent on the triazole ring, influencing electronic properties and binding interactions.

This compound’s molecular formula is C₂₅H₂₇N₇O₃ (assuming isopropoxy substitution), though exact mass data are unavailable in the provided evidence.

Properties

IUPAC Name

[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O3/c1-17(2)35-20-9-7-18(8-10-20)25(33)31-13-11-30(12-14-31)23-22-24(27-16-26-23)32(29-28-22)19-5-4-6-21(15-19)34-3/h4-10,15-17H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDAAOSWZFKKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-isopropoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, with the molecular formula C25H27N7O3 and a molecular weight of 473.537 g/mol, is a complex organic molecule featuring multiple functional groups. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Chemical Structure

The chemical structure can be summarized as follows:

  • Isopropoxy group : Contributes to lipophilicity.
  • Methoxy group : Potentially enhances biological activity through electron donation.
  • Triazolo[4,5-d]pyrimidine : Known for diverse biological activities including anticancer and antimicrobial properties.
  • Piperazine moiety : Often associated with central nervous system activity and receptor binding.

Biological Activity Overview

This compound's biological activity has been explored primarily in the context of its potential as a therapeutic agent. Key areas of focus include:

  • Anticancer Activity
    • The triazole and pyrimidine components are known for their roles in inhibiting tumor growth. Research indicates that derivatives of triazolo-pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit the proliferation of breast and lung cancer cells by inducing apoptosis and cell cycle arrest.
  • Antimicrobial Properties
    • Compounds featuring triazole rings have demonstrated antimicrobial activity against a range of pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria. The presence of the piperazine ring may enhance membrane permeability, facilitating greater antimicrobial action.
  • CNS Activity
    • The piperazine structure is often linked to neuroactive properties, potentially making this compound a candidate for treating neurological disorders such as anxiety or depression. Some studies suggest that piperazine derivatives can modulate neurotransmitter systems, providing anxiolytic effects.

Research Findings

A compilation of recent research findings on similar compounds highlights their biological activities:

Compound TypeActivityReference
Triazolo-pyrimidine derivativesAntitumor (breast cancer)
Piperazine derivativesAntimicrobial (E. coli)
Methoxy-substituted compoundsCNS activity (anxiolytic)

Case Studies

  • Anticancer Efficacy : A study evaluated a series of triazolo-pyrimidine derivatives for their ability to inhibit cancer cell proliferation. The results indicated that modifications to the piperazine ring significantly enhanced cytotoxicity against MCF-7 (breast cancer) cells.
  • Antimicrobial Testing : In vitro assays were conducted to assess the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. Results showed that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Neuropharmacological Assessment : A behavioral study involving piperazine derivatives demonstrated significant reductions in anxiety-like behaviors in rodent models, suggesting potential therapeutic applications in anxiety disorders.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that similar triazolopyrimidine compounds exhibit significant anticancer properties. For instance, derivatives that incorporate the triazole moiety have been shown to inhibit tubulin polymerization, which is a critical mechanism in cancer cell proliferation. Studies have demonstrated that compounds with structural similarities to the target compound can effectively inhibit cancer cell growth at nanomolar concentrations by disrupting microtubule dynamics .

Targeting Specific Pathways
The compound's structure suggests potential activity against specific signaling pathways implicated in cancer progression, such as the Hedgehog signaling pathway. This pathway is crucial for cell differentiation and proliferation; thus, targeting it could lead to novel therapeutic strategies against various cancers .

Pharmacological Applications

Neuropharmacology
The piperazine component of the compound is known for its neuroactive properties. Research into piperazine derivatives has shown promise in treating neurological disorders due to their ability to modulate neurotransmitter systems. The incorporation of the triazole and methoxyphenyl groups may enhance the pharmacokinetic profile and receptor selectivity of these compounds .

Antimicrobial Activity
Triazole derivatives have also been investigated for their antimicrobial properties. The unique electronic and steric characteristics conferred by the methoxy and isopropoxy groups may enhance the compound's ability to penetrate microbial membranes or inhibit key enzymatic pathways in pathogens .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of triazolopyrimidine derivatives is crucial for optimizing their efficacy and safety profiles. The presence of various substituents on the phenyl rings can significantly influence biological activity. For example:

Substituent Effect on Activity
Methoxy GroupIncreases lipophilicity and bioavailability
Isopropoxy GroupEnhances selectivity for specific receptors
Triazole MoietyCritical for anticancer activity

Case Study 1: Anticancer Potential

A study published in Bioorganic & Medicinal Chemistry highlighted a series of triazolopyrimidine derivatives that showed potent inhibition of tubulin polymerization. The most active compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating that modifications similar to those present in (4-isopropoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone could yield promising anticancer agents .

Case Study 2: Neuropharmacological Effects

Research on piperazine derivatives has shown their potential in treating anxiety and depression. A derivative similar to our compound was tested for its effects on serotonin receptors and demonstrated anxiolytic properties in animal models, suggesting that further exploration of this class could lead to new treatments for mood disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations: Para vs. Meta Methoxy Groups

Compound A: (3-Methoxyphenyl){4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}methanone

  • Key Differences: Substituents: 3-methoxyphenyl (triazole ring) and 4-methoxyphenyl (methanone group). methoxy differences).
  • Implications :
    • The para-methoxy group in Compound A may enhance π-π stacking interactions compared to the meta-methoxy group in the target compound.
    • Substituent position affects solubility and metabolic stability, as para-substituted aromatics often exhibit higher symmetry and crystallinity .

Trifluoromethyl vs. Isopropoxy Substituents

Compound B: {4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone

  • Key Differences: Substituents: 4-methylphenyl (triazole) and 4-trifluoromethylphenyl (methanone). Molecular Formula: C₂₄H₂₀F₃N₇O.
  • Implications :
    • The trifluoromethyl group (electron-withdrawing) increases lipophilicity and metabolic resistance compared to the isopropoxy group (electron-donating).
    • Fluorine substitution often enhances binding affinity in hydrophobic pockets of biological targets .

Piperazine-Linked Ethanone vs. Methanone

Compound C: 1-(4-(3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone

  • Key Differences: Substituents: 4-methoxyphenyl (triazole) and phenoxyethanone (piperazine). Molecular Formula: C₂₃H₂₃N₇O₃.
  • Ether linkages (e.g., phenoxy) may alter pharmacokinetic profiles due to increased hydrogen-bonding capacity .

Core Heterocycle Variations: Pyridazine vs. Triazolopyrimidine

Compounds I-6230, I-6232 (from ):

  • Key Differences: Feature pyridazine or isoxazole cores instead of triazolopyrimidine. Piperazine or phenethylamino linkers.
  • Isoxazole-containing compounds (e.g., I-6273) may exhibit distinct electronic properties due to the oxygen-nitrogen heterocycle .

Q & A

Q. What ethical considerations arise in ecotoxicology studies?

  • Guidelines : Adhere to REACH regulations for environmental risk assessment and include negative controls to distinguish compound-specific effects .

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